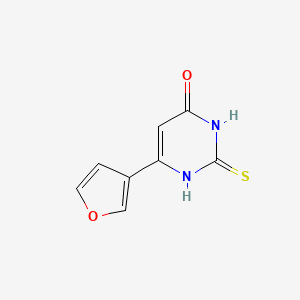

6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(furan-3-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-7-3-6(9-8(13)10-7)5-1-2-12-4-5/h1-4H,(H2,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNUIMGRTFBSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Furan-3-carbaldehyde, Acetoacetate Ester, and Thiourea

- Reaction Conditions:

A mixture of furan-3-carbaldehyde (1 mmol), an appropriate acetoacetate ester (1 mmol), and thiourea (1.3 mmol) is refluxed in absolute ethanol (4 mL) for approximately 6 hours. Ferric chloride (0.2 mmol) is often used as a Lewis acid catalyst to promote the condensation reaction. - Workup and Purification:

After reflux, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified either by salting out with acetone and petroleum ether or by column chromatography using chloroform/methanol as eluents. - Yields:

The yields for related furan-2-yl derivatives in this type of synthesis range between 53-65%, indicating moderate efficiency that can be optimized based on substituent effects and reaction conditions. - Characterization:

Products are typically confirmed by FTIR and 1H NMR spectroscopy, with detailed proton assignments facilitated by sequential numbering of atoms in the pyrimidine and furan rings. - Reference:

This method is adapted from the synthesis of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, which share structural similarity and synthetic approach.

Reflux Condensation in Dimethylformamide (DMF)

- Reaction Conditions:

A mixture of a furan-substituted α,β-unsaturated ketone (e.g., visnagenone derivatives) and 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is refluxed in DMF for 4–6 hours. - Outcome:

This method yields 6-(furan-3-yl)-substituted 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives with high purity, suitable for further functionalization. - Notes:

The use of DMF as a polar aprotic solvent facilitates the nucleophilic attack and cyclization steps, improving reaction rates and product yields. - Reference:

This procedure is reported in the synthesis of related benzofuran-substituted thioxopyrimidines and can be adapted for furan-3-yl analogues.

Synthesis via Reaction of Acetoacetic Acid Ethyl Ester with Thiourea Followed by Substitution

- Step 1:

Treatment of acetoacetic acid ethyl ester with thiourea in the presence of sodium methylate in methanol leads to the formation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with a high yield (~90%). - Step 2:

Subsequent reaction with 3-chloro-pentane-2,4-dione or related electrophiles can introduce further substituents at the sulfur atom, setting the stage for cyclization to fused heterocyclic systems. - Relevance:

While this method focuses on methyl-substituted pyrimidinethiones, the approach demonstrates the versatility of thiourea condensation and subsequent functionalization applicable to furan-substituted derivatives. - Reference:

Detailed in a study emphasizing high-yield, convenient synthesis of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives.

Summary of Reaction Conditions and Yields

Research Findings and Notes

- The use of ferric chloride as a Lewis acid catalyst enhances the condensation efficiency in ethanol, facilitating the formation of the pyrimidine ring with the thioxo group intact.

- DMF as a solvent supports the formation of furan-substituted thioxopyrimidines by stabilizing intermediates and promoting cyclization.

- The condensation of thiourea with β-ketoesters or acetoacetic acid derivatives is a well-established route to 2-thioxopyrimidines, with the possibility of further functionalization at the sulfur atom or ring nitrogen atoms.

- Characterization by FTIR, 1H NMR, and 13C NMR confirms the presence of the thioxo group (C=S) typically observed at characteristic chemical shifts (e.g., ~175 ppm in 13C NMR) and the aromatic furan substituent.

- Purification techniques include salting out, recrystallization, and column chromatography, depending on the substituents and solvent systems employed.

Chemical Reactions Analysis

Types of Reactions

6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The thioxo group can be reduced to a thiol group.

Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Furan derivatives with additional oxygen functionalities.

Reduction: Compounds with thiol groups.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry

6-(Furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, including:

- Oxidation : Transforming the furan ring into derivatives with enhanced functionalities.

- Reduction : Converting the thioxo group into thiol groups for further applications.

- Substitution : Introducing different functional groups onto the furan ring .

Biological Activities

Research has indicated that this compound exhibits promising biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Activity : Preliminary investigations have shown that it may inhibit cancer cell proliferation through specific molecular interactions .

Pharmaceutical Applications

Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent. Its ability to interact with biological targets positions it as a candidate for drug development aimed at treating various diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Pathogen | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 12 |

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

Mechanism of Action

The mechanism of action of 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and reactivity are influenced by substituents on the pyrimidinone core and the heterocyclic ring. Key analogues include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 6-(4-chlorophenyl)) enhance stability and bioactivity in anticancer applications .

- Heteroaromatic substituents (furan, thiophene) improve π-π stacking interactions in metal coordination and enzyme binding .

- Methyl groups at C6 reduce steric hindrance, favoring ligand-metal complex formation .

Yield Comparison :

- Furan-3-yl derivatives typically achieve yields of 60–75% .

- Thiophene-substituted analogues show higher yields (70–85%) due to better electrophilic reactivity .

Antimicrobial Activity

- 6-(Furan-3-yl) derivative : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

- Au(III) complex of 6-methyl-2-thioxo analogue : Superior antimicrobial activity (MIC = 8–16 µg/mL) due to enhanced membrane permeability .

- Thiophene-containing derivatives : Broad-spectrum activity against fungal pathogens (e.g., Candida albicans, MIC = 16 µg/mL) .

Anticancer Activity

Coordination Chemistry

- Monodentate vs. bidentate coordination: The thioxo group in 6-(furan-3-yl) derivatives binds to Au(III) via S or N atoms without deprotonation, while methyl-substituted analogues form chelates with N1 and S coordination .

- Thiophene substituents : Enable bridge coordination with transition metals (e.g., Cu(II)), enhancing catalytic activity in oxidation reactions .

Biological Activity

6-(Furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring fused with a thioxo-dihydropyrimidinone structure. Its synthesis typically involves the cyclization of furan-3-carbaldehyde with thiourea and ethyl acetoacetate under basic conditions, often using sodium ethoxide as a catalyst. This reaction is generally conducted under reflux conditions to ensure optimal yield and purity.

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent . For instance, it exhibited significant inhibition against various pathogenic microorganisms, including bacteria and fungi. The evaluation involved measuring inhibition zones on nutrient agar plates, where zones larger than 7 mm indicated effective antimicrobial activity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

Anticancer Properties

The compound has also been investigated for its anticancer properties . In vitro studies showed that it can induce apoptosis in cancer cell lines by interacting with specific molecular targets involved in cell proliferation and survival pathways. The mechanism of action appears to involve the inhibition of key enzymes or receptors that regulate cancer cell growth .

Optimization for Drug Development

Research focused on optimizing derivatives of pyrimidinones has shown that structural modifications can lead to improved selectivity and potency against various biological targets. This approach could potentially be applied to this compound to enhance its therapeutic profile in treating diseases like cancer or infections .

The biological activity of this compound is attributed to its ability to bind selectively to target proteins, altering their function. This interaction can lead to downstream effects such as modulation of signaling pathways involved in cell growth and apoptosis. The specific interactions depend on the structural features of the compound and the biological context in which it is applied .

Q & A

Q. What are the optimized synthetic strategies for introducing the furan-3-yl group into the 2-thioxo-dihydropyrimidinone scaffold?

Methodological Answer: The furan-3-yl substituent can be introduced via condensation reactions between 6-amino-2-thiouracil and furan-3-carbaldehyde under acidic reflux conditions (e.g., acetic acid or ethanol with catalytic H₃PW₁₂O₄₀). Cyclization is achieved using thiourea and sodium ethoxide in anhydrous ethanol, followed by purification via flash chromatography . Adjusting reaction time (12–24 hours) and temperature (80–100°C) improves yields (65–85%).

Q. What purification and characterization techniques are recommended for ensuring the compound’s structural integrity?

Methodological Answer: Post-synthesis, use silica gel column chromatography with ethyl acetate/hexane (3:7 ratio) for purification. Confirm purity via HPLC (C18 column, methanol/water mobile phase). Structural validation requires ¹H/¹³C NMR (DMSO-d₆ solvent, δ 10–12 ppm for thioxo protons), FT-IR (C=S stretch at ~1200 cm⁻¹), and HRMS (M+H⁺ calculated for C₈H₇N₂O₂S: 195.03) .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer: Screen for antimicrobial activity using broth microdilution assays (MIC determination against S. aureus and E. coli). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in species-dependent metabolic pathways of this compound?

Methodological Answer: Conduct comparative metabolism studies using liver microsomes from humans, rats, and dogs. Quantify oxidative desulfurization via LC-MS/MS, and inhibit specific enzymes (e.g., use methimazole for FMO inhibition or ketoconazole for P450 inhibition). Evidence shows FMO3 dominates in humans, while P450 isoforms vary in rodents .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer: Synthesize derivatives with modified substituents (e.g., halogens at the furan ring or methyl groups at N3). Test inhibitory effects on target enzymes (e.g., DNA ligase IV or β-glucuronidase) using enzyme-linked assays. Molecular docking (AutoDock Vina) can predict binding affinities to active sites (e.g., SCR7’s interaction with DNA ligase IV) .

Q. What advanced spectroscopic methods elucidate tautomeric behavior in solution?

Methodological Answer: Use variable-temperature NMR (25–60°C) to monitor thione-thiol tautomerism. UV-Vis spectroscopy in solvents of varying polarity (e.g., water vs. DMSO) reveals shifts in λₘₐₓ (250–280 nm). X-ray crystallography confirms solid-state tautomeric preference .

Q. How do reaction conditions influence regioselectivity in cyclocondensation reactions with α,β-unsaturated ketones?

Methodological Answer: Refluxing 6-amino-2-thioxo-pyrimidinone with chalcones in DMF (120°C, 8 hours) yields pyrido[2,3-d]pyrimidines. Regioselectivity is confirmed via NOE NMR spectroscopy, which identifies spatial proximity of protons in the fused ring system .

Data Analysis and Experimental Design

Q. What statistical methods address variability in biological replicate data for this compound?

Methodological Answer: Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., IC₅₀ values across cell lines). Use nonlinear regression (GraphPad Prism) for dose-response curves. Report SEM and p-values (<0.05) to validate significance .

Q. How can researchers differentiate between FMO-mediated vs. P450-mediated metabolic oxidation pathways?

Methodological Answer: Use recombinant enzyme assays (Supersomes™) expressing human FMO3 or CYP3A4. Monitor metabolite formation (e.g., desulfurated product) via LC-HRMS. Co-incubate with selective inhibitors (e.g., azamulin for CYP3A4) to quantify pathway contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.